1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole dihydrochloride
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Description
Synthesis Analysis
The synthesis of triazole compounds, including 1-(2-Pyrazol-1-ylethyl)triazole;dihydrochloride, has garnered significant attention due to their diverse biological activities. Triazoles are essential nitrogen heterocycles, exhibiting antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties. Various synthetic methods have been explored over the past two decades, utilizing different nitrogen sources .
Molecular Structure Analysis
1-(2-Pyrazol-1-ylethyl)triazole;dihydrochloride consists of a triazole scaffold, specifically the 1,2,4-triazole isomer. Its unique structure facilitates interactions with enzymes and receptors, contributing to its broad-spectrum biological activities. The compound’s molecular structure plays a crucial role in its pharmacological effects .
Chemical Reactions Analysis
The compound’s reactivity and chemical transformations depend on its functional groups and the presence of the triazole ring. Investigating its reactions with other compounds, catalysts, and reagents is essential for understanding its behavior in various contexts .
Physical and Chemical Properties Analysis
1-(2-Pyrazol-1-ylethyl)triazole;dihydrochloride’s physical and chemical properties include solubility, stability, melting point, and spectral characteristics (such as IR, NMR, and HRMS). These properties impact its formulation, storage, and potential applications .
Safety and Hazards
Safety considerations are crucial when handling any chemical compound. Information on toxicity, handling precautions, and potential hazards associated with 1-(2-Pyrazol-1-ylethyl)triazole;dihydrochloride should be thoroughly investigated. Consult relevant safety data sheets and literature for detailed safety guidelines .
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5.2ClH/c1-2-9-11(4-1)6-7-12-5-3-8-10-12;;/h1-5H,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNKLSCGOCALQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN2C=CN=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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